molecular formula C12H20 B14457112 1,8,10-Dodecatriene, (E,E)- CAS No. 69775-54-8

1,8,10-Dodecatriene, (E,E)-

Cat. No.: B14457112
CAS No.: 69775-54-8
M. Wt: 164.29 g/mol
InChI Key: VRMRHGHPQGXKDT-UHFFFAOYSA-N
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Description

1,8,10-Dodecatriene, (E,E)-, is a sesquiterpene hydrocarbon with the molecular formula C₁₅H₂₆, characterized by three conjugated double bonds in the (E,E)-configuration at positions 1, 8, and 10. This compound is structurally related to natural terpenoids and has been identified in plant-derived essential oils. Notably, it exhibits significant bioactivity, including growth inhibitory effects against leukemia cells (IC₅₀ = 3.0 ± 0.5 × 10⁻⁶ M) . Its structure, determined via spectroscopic methods, includes methyl substituents at positions 3, 7, and 11, which influence its stereochemical and reactive properties .

Properties

CAS No.

69775-54-8

Molecular Formula

C12H20

Molecular Weight

164.29 g/mol

IUPAC Name

dodeca-1,8,10-triene

InChI

InChI=1S/C12H20/c1-3-5-7-9-11-12-10-8-6-4-2/h3-4,6,8,10H,1,5,7,9,11-12H2,2H3

InChI Key

VRMRHGHPQGXKDT-UHFFFAOYSA-N

Canonical SMILES

CC=CC=CCCCCCC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,8,10-Dodecatriene, (E,E)- can be synthesized through various methods. One common approach involves the trimerization of isoprene, a process that can be catalyzed by specific metal catalysts such as nickel complexes . The reaction conditions typically include moderate temperatures and pressures to facilitate the formation of the triene structure.

Industrial Production Methods: In industrial settings, the production of 1,8,10-Dodecatriene, (E,E)- often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or chromatography to isolate the desired compound from by-products and impurities .

Chemical Reactions Analysis

Types of Reactions: 1,8,10-Dodecatriene, (E,E)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Epoxides, alcohols, ketones.

    Reduction: Saturated hydrocarbons.

    Substitution: Halogenated trienes.

Mechanism of Action

The mechanism by which 1,8,10-Dodecatriene, (E,E)- exerts its effects depends on the specific reaction or application. In biological systems, its derivatives may interact with cellular membranes or enzymes, leading to changes in cell function or signaling pathways. For example, its antimicrobial activity may involve disrupting bacterial cell membranes or inhibiting key enzymes required for bacterial growth .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues

The following table compares 1,8,10-Dodecatriene, (E,E)-, with key structural analogues, emphasizing differences in substituents, double-bond positions, and functional groups:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Bioactivity/Applications Source/References
1,8,10-Dodecatriene, (E,E)- C₁₅H₂₆ 206.36 (E,E)-1,8,10-triene; methyl groups at C3, C7, C11 Anticancer (leukemia cell growth inhibition) Plant essential oils
1,6,10-Dodecatriene,7,11-dimethyl-3-methylene-, (E)- C₁₅H₂₄ 204.35 (E)-1,6,10-triene; methylene at C3, methyl at C7, C11 Component of essential oils; antimicrobial potential Artemisia annua seeds
2,7,10-Dodecatriene-1,4-diol, (Z,E,E) C₁₂H₁₈O₂ 194.27 (Z,E,E)-triene; hydroxyl groups at C1 and C4 Synthetic intermediate; potential for polymer chemistry Synthetic derivatives
(E,E)-1,3,5-Undecatriene C₁₁H₁₈ 150.26 (E,E)-1,3,5-triene; linear hydrocarbon chain No reported bioactivity; used in fragrance synthesis NIST reference compound

Key Differences in Reactivity and Stability

  • Double-Bond Configuration : The (E,E)-configuration in 1,8,10-Dodecatriene enhances steric hindrance compared to linear trienes like 1,3,5-Undecatriene, reducing susceptibility to oxidation .
  • Functional Groups : The presence of hydroxyl groups in 2,7,10-Dodecatriene-1,4-diol increases polarity and solubility in polar solvents, unlike the hydrocarbon backbone of 1,8,10-Dodecatriene .
  • Methyl Substituents : Methyl groups at C3, C7, and C11 in 1,8,10-Dodecatriene stabilize the conjugated system, contributing to its bioactivity. In contrast, the methylene group in the 1,6,10-Dodecatriene analogue may increase electrophilic reactivity .

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